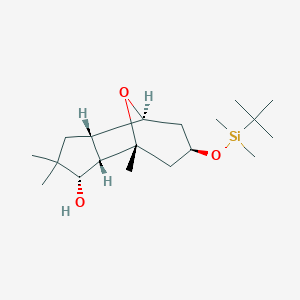
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol, also known as TBTUO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTUO is a bicyclic compound that possesses a unique structure, making it an interesting subject of study.
Mécanisme D'action
The mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Effets Biochimiques Et Physiologiques
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can inhibit the growth of cancer cells and reduce inflammation. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can reduce inflammation and improve the symptoms of arthritis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its unique structure, which makes it an interesting subject of study. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. One of the most promising areas of research is the development of new drugs based on the structure of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Conclusion:
In conclusion, 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively for its potential use in the development of new drugs and materials. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol involves several steps, starting with the reaction of 1,4-cyclohexadiene with tert-butyl acrylate to form a bicyclic intermediate. This intermediate is then treated with trimethylsilyl chloride to yield the corresponding silyl ether. The final step involves the use of oxalyl chloride and dimethylformamide to remove the silyl protecting group, resulting in the formation of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively due to its potential applications in various fields. One of the most promising applications of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is in the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
134176-24-2 |
|---|---|
Nom du produit |
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol |
Formule moléculaire |
C19H36O3Si |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
(1R,2S,3S,6S,7S,9R)-9-[tert-butyl(dimethyl)silyl]oxy-1,4,4-trimethyl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
InChI |
InChI=1S/C19H36O3Si/c1-17(2,3)23(7,8)22-12-9-14-13-11-18(4,5)16(20)15(13)19(6,10-12)21-14/h12-16,20H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,19-/m1/s1 |
Clé InChI |
SSHVELVJONMEKY-UHFFFAOYSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C[C@H](O1)[C@@H]3[C@H]2[C@@H](C(C3)(C)C)O)O[Si](C)(C)C(C)(C)C |
SMILES |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
Synonymes |
1,4,4-trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol 1,4,4-TSOU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



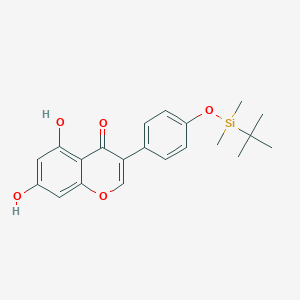
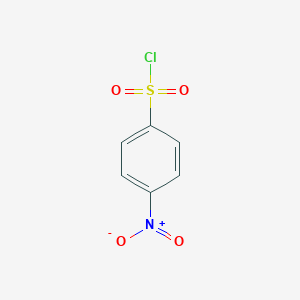
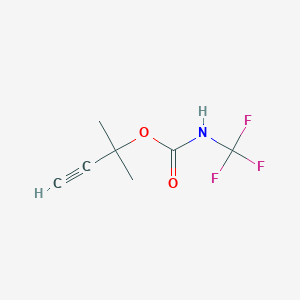
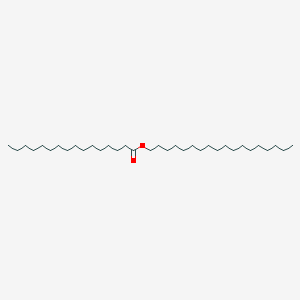
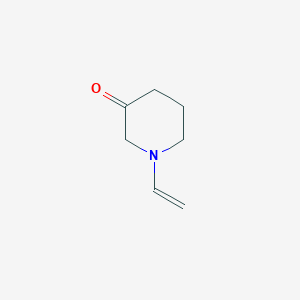
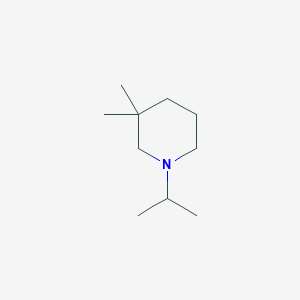
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)
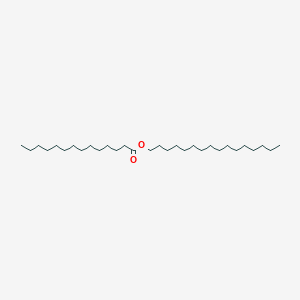
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)

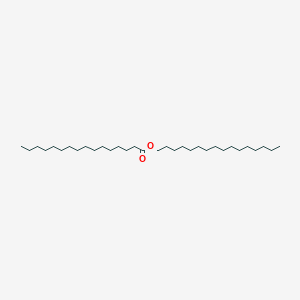
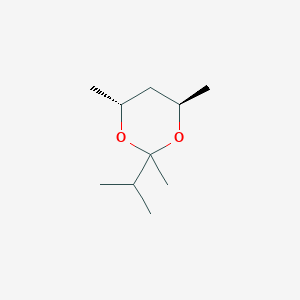

![Thieno[3,2-c]pyridine](/img/structure/B143518.png)